5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S706904
CAS No.
833-47-6
M.F
C8H6N4O2S
M. Wt
222.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

CAS Number

833-47-6

Product Name

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

InChI

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11)

InChI Key

IQTFBFZCUYGFES-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N
  • Pharmaceutical Research: The presence of the nitro group (NO2) and the thiadiazole ring suggest potential for investigation as an antibacterial or antifungal agent. Nitro groups can exhibit antibacterial activity, while thiadiazole rings are found in various antifungal medications [, ]. However, there is no documented research specifically on 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine in this context.
  • Material Science Research: The aromatic rings and the heterocyclic thiadiazole ring suggest potential applications in material science. Aromatic and heterocyclic compounds are often explored for their properties in areas like organic electronics or functional materials [, ]. Further research is needed to determine the specific properties of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine that might be relevant for material science applications.

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by its unique thiadiazole ring structure. The molecular formula is C8H6N4O2S, and it features a nitrophenyl group attached to the thiadiazole moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine can be oxidized to form corresponding nitro derivatives.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with novel properties .

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits a range of biological activities:

  • Antimicrobial Activity: Studies indicate that thiadiazole derivatives possess significant antibacterial and antifungal properties. The presence of the nitrophenyl group enhances these effects.
  • Antioxidant Properties: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress .
  • Antiparasitic Activity: Some derivatives have been evaluated for their effectiveness against parasitic infections, demonstrating promising results in vitro .

The synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves:

  • Formation of Thiadiazole Ring: This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Nitration: The introduction of the nitrophenyl group can be accomplished via electrophilic aromatic substitution using nitrating agents.
  • Purification: The final product is purified through recrystallization or chromatography methods to ensure high purity and yield .

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine finds applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Investigated for use in developing new materials with specific electronic properties.

Interaction studies have focused on understanding how 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine interacts with biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in microbial metabolism, providing insights into its antimicrobial mechanism.
  • Receptor Binding Studies: Investigations into how the compound binds to specific receptors can help elucidate its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeDifferent nitro position affecting activity
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeVariations in biological activity due to substituents
5-Amino-1,3,4-thiadiazole-2-thiolThiadiazole derivativeContains a thiol group enhancing reactivity

The uniqueness of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine lies in its specific nitrophenyl substitution pattern and the resulting enhanced biological activities compared to other thiadiazole derivatives. Its diverse applications and potential for further modification make it a valuable compound in research and development.

XLogP3

1.5

Other CAS

833-47-6

Wikipedia

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Dates

Last modified: 08-15-2023

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